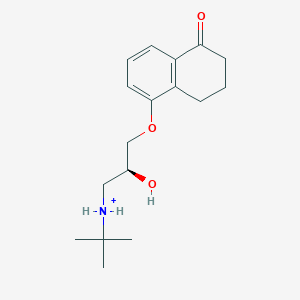

Levobunolol(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Levobunolol(1+) is an organic cation obtained by protonation of the secondary amino function of levobunolol. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a levobunolol.

Applications De Recherche Scientifique

Key Mechanisms:

- Reduction of Aqueous Humor Production: This is the primary action leading to decreased IOP.

- Non-selective Beta Blockade: This can result in systemic effects, including bronchoconstriction and reduced heart rate .

Treatment of Glaucoma and Ocular Hypertension

Levobunolol is indicated for the treatment of chronic open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its effectiveness in lowering IOP significantly.

Clinical Efficacy:

- In a three-month study, patients receiving Levobunolol experienced an average reduction in IOP of approximately 9.0 mm Hg compared to only 0.5 mm Hg in the vehicle group .

- Long-term studies indicate that approximately 80% of patients maintained well-controlled IOP with twice-daily applications .

Cardiovascular Effects

While primarily used for ocular conditions, Levobunolol's systemic absorption can lead to cardiovascular effects, such as decreased heart rate and blood pressure. These effects are particularly relevant for patients with pre-existing cardiovascular conditions .

Potential Risks

Levobunolol is contraindicated in patients with bronchial asthma or severe chronic obstructive pulmonary disease due to its potential to induce bronchoconstriction . Additionally, caution is advised for patients with significant cardiac conditions.

Study 1: Efficacy and Safety

A double-masked study involving 42 patients assessed the efficacy of Levobunolol against a placebo. Results showed significant reductions in IOP across various dosages (0.5% and 1%) over three months, with no significant adverse effects reported .

Study 2: Long-term Control

In a two-year study, Levobunolol was administered to a cohort of patients with chronic open-angle glaucoma. The results indicated sustained control of IOP, with mean reductions ranging from 7 mm Hg to 8 mm Hg over time, affirming its long-term efficacy .

Comparative Efficacy

To better understand Levobunolol's position among other treatments for elevated IOP, a comparison table of various beta-blockers used in ophthalmology is presented below:

| Drug Name | Concentration | Average IOP Reduction | Duration of Effect | Notes |

|---|---|---|---|---|

| Levobunolol | 0.5% | 7-9 mm Hg | Up to 24 hours | Non-selective; systemic effects |

| Timolol | 0.5% | Similar to Levobunolol | Up to 24 hours | Well-studied; first-line therapy |

| Betaxolol | 0.5% | Lower than Levobunolol | Similar | Selective; fewer systemic effects |

Analyse Des Réactions Chimiques

Metabolic Reduction to Dihydrolevobunolol

The primary metabolic pathway involves enzymatic reduction of the ketone group in levobunolol(1+) to form dihydrolevobunolol , an active metabolite with comparable beta-blocking activity .

Key Data:

-

Bioactivation : Dihydrolevobunolol accounts for 39% of total ocular radioactivity 15 minutes post-administration in rabbits, increasing to 90% over time .

-

Species Variation : Mice excrete 85% of metabolites renally within 48 hrs, while humans excrete 78% in 4 days, primarily as conjugates .

Oxidative Metabolism of the Side Chain

Levobunolol(1+) undergoes oxidative modifications on its tertiary butylamino side chain, altering its pharmacokinetic properties.

| Oxidation Site | Observed Metabolites | Enzymatic Pathway |

|---|---|---|

| Tertiary butyl group | Hydroxybutyl derivatives | Cytochrome P450 (CYP2D6, CYP3A4) |

Research Findings:

-

In Vitro Studies : Dog models show side-chain oxidation leading to hydroxylated intermediates, while humans exhibit limited oxidative metabolism .

-

Urinary Metabolites : Oxidized derivatives constitute <15% of total metabolites in humans, contrasting with 30–40% in rodents .

Hydroxylation of the Naphthalenone Ring

Aromatic hydroxylation occurs on the naphthalenone core, predominantly at the 4- and 7-positions, enhancing water solubility for renal excretion.

| Position | Metabolite | Biological Activity |

|---|---|---|

| 4-OH | 4-Hydroxylevobunolol | Inactive |

| 7-OH | 7-Hydroxylevobunolol | Weak beta-blocking activity |

Species-Specific Trends:

-

Mice/Rats : Extensive hydroxylation (50–60% of metabolites) .

-

Humans : Minor pathway (<10%) due to preferential reduction/conjugation .

Conjugation Reactions

Phase II metabolism involves glucuronidation of levobunolol(1+) and its metabolites, facilitating renal excretion.

| Substrate | Conjugate Type | Excretion Pathway |

|---|---|---|

| Levobunolol(1+) | O-glucuronide | Urine (60–75%) |

| Dihydrolevobunolol | Sulfate ester | Urine (20–30%) |

Critical Observations:

-

Human Excretion : 78% of administered dose recovered in urine as glucuronides .

-

Ocular vs. Systemic : Topical administration minimizes systemic conjugation, favoring local reduction .

Comparative Metabolic Pathways Table

| Pathway | Mice/Rats | Dogs | Humans |

|---|---|---|---|

| Reduction | Moderate (40%) | High (60%) | High (70%) |

| Oxidation | High (50%) | Moderate (30%) | Low (10%) |

| Hydroxylation | High (55%) | Low (15%) | Negligible (5%) |

| Conjugation | Moderate (45%) | High (65%) | Dominant (80%) |

Data derived from multi-species metabolic studies .

Structural and Reaction Data

Chemical Structure of Levobunolol(1+):

Propriétés

Formule moléculaire |

C17H26NO3+ |

|---|---|

Poids moléculaire |

292.4 g/mol |

Nom IUPAC |

tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/p+1/t12-/m0/s1 |

Clé InChI |

IXHBTMCLRNMKHZ-LBPRGKRZSA-O |

SMILES isomérique |

CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O |

SMILES canonique |

CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.